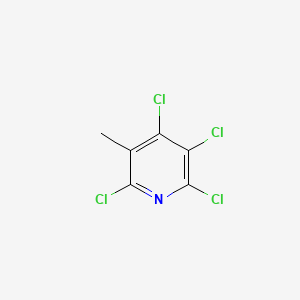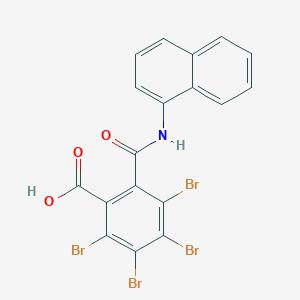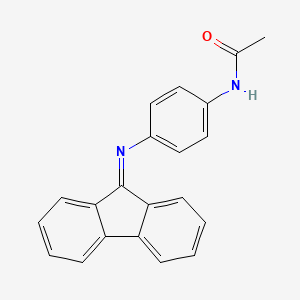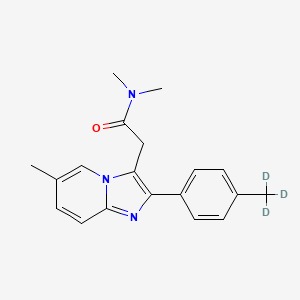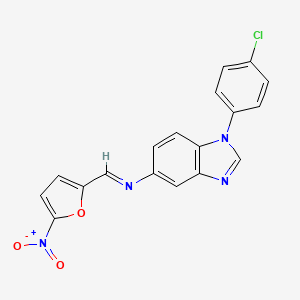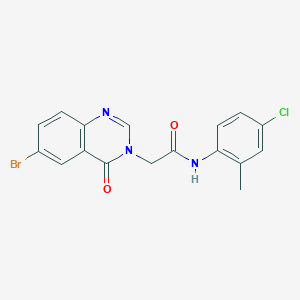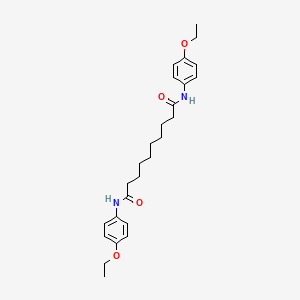
N,N'-Bis(4-ethoxyphenyl)-1,10-decanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a decanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide typically involves the reaction of 4-ethoxyaniline with decanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamine.
Substitution: Formation of N,N’-Bis(4-substituted phenyl)-1,10-decanediamide.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide involves its interaction with specific molecular targets. The ethoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The amide groups can form hydrogen bonds with biological molecules, influencing their conformation and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(4-methoxyphenyl)-1,10-decanediamide: Similar structure but with methoxy groups instead of ethoxy groups.
N,N’-Bis(4-ethoxyphenyl)thiourea: Contains thiourea instead of amide groups.
Uniqueness: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. The decanediamide backbone provides flexibility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
101609-62-5 |
|---|---|
Molekularformel |
C26H36N2O4 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
N,N'-bis(4-ethoxyphenyl)decanediamide |
InChI |
InChI=1S/C26H36N2O4/c1-3-31-23-17-13-21(14-18-23)27-25(29)11-9-7-5-6-8-10-12-26(30)28-22-15-19-24(20-16-22)32-4-2/h13-20H,3-12H2,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
WUOQOXCMMVFWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



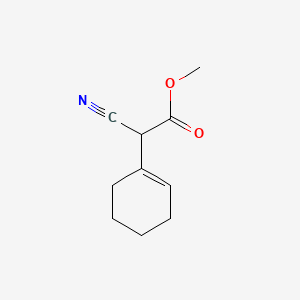
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)


